2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
Overview
Description
2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is an organic compound characterized by the presence of fluorine and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine typically involves the use of 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid as a key intermediate . The preparation can be achieved through Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for coupling reactions, and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoroethylamines .
Scientific Research Applications
2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s ability to interact with these targets, potentially leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: Used as an intermediate in the synthesis of the target compound.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated compound with similar applications in organic synthesis.
Tris(2,2,2-trifluoroethyl) phosphite: Used in similar industrial applications.
Uniqueness
2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is unique due to the presence of both fluorine and trifluoroethoxy groups, which confer distinct chemical properties and potential for diverse applications .
Properties
IUPAC Name |
2-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c11-8-5-7(3-4-15)1-2-9(8)16-6-10(12,13)14/h1-2,5H,3-4,6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWOCIPASWOAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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